N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
CAS No.: 1142210-88-5
Cat. No.: VC2299168
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142210-88-5 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine |
| Standard InChI | InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3 |
| Standard InChI Key | XVNRUKWVODFXIW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC(=NO2)CCNC |
| Canonical SMILES | CC1=CC=CC=C1C2=NC(=NO2)CCNC |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine features a five-membered 1,2,4-oxadiazole heterocyclic ring containing three nitrogen atoms and one oxygen atom. The compound has a 2-methylphenyl group attached at position 5 of the oxadiazole ring and an N-methylethanamine side chain at position 3. This structural arrangement contributes to its unique chemical properties and biological interactions.
Physicochemical Properties
The compound possesses the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| CAS Number | 1142210-88-5 |
| IUPAC Name | N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine |
| SMILES Notation | CC1=CC=CC=C1C2=NC(=NO2)CCNC |
| InChI | InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3 |
| InChIKey | XVNRUKWVODFXIW-UHFFFAOYSA-N |
The 1,2,4-oxadiazole core of this molecule contributes significantly to its chemical reactivity and biological interactions. This heterocyclic system is known for its stability and ability to participate in various biological processes.
Synthesis Methods
Classical Synthetic Routes
The synthesis of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine typically involves multiple steps, with the formation of the 1,2,4-oxadiazole ring as a key process. Traditional methods for synthesizing 1,2,4-oxadiazoles include:
-
Cyclization of amidoximes with carboxylic acid derivatives
-
1,3-dipolar cycloaddition reactions
-
Cyclodehydration of N-acylamidoximes
For the specific synthesis of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine, the process generally begins with 2-methylbenzoic acid as a starting material.
Modern Synthetic Approaches
Recent advances in synthetic methodologies have led to more efficient routes for the preparation of 1,2,4-oxadiazole derivatives. One notable approach involves a one-pot synthetic procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from corresponding amidoximes and carboxylic acid methyl or ethyl esters in a superbase medium (NaOH/DMSO) .
This method has several advantages:
-
Operates at room temperature
-
One-pot reaction procedure
-
Simple purification protocol
Cyclization Approaches
Another method for 1,2,4-oxadiazole formation involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles. Despite the accessibility of starting materials, this approach has traditionally been less favorable due to:
-
The low reactivity of the -CN triple bond
-
Potential formation of 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides through nitrile oxide dimerization
Recent developments have introduced catalytic approaches to overcome these limitations. For example, platinum(IV) catalysts can facilitate the 1,3-dipolar cycloaddition under milder conditions, although challenges remain regarding solubility of starting materials, yield optimization, and catalyst cost .
Biological Activity and Target Receptors
Primary Pharmacological Target
The primary pharmacological target for N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine appears to be the trace amine-associated receptor 1 (TAAR1). This G protein-coupled receptor is involved in various neurological processes and represents a promising target for drug development aimed at treating mood disorders and neurodegenerative diseases.
Subcellular Localization
Compounds containing the 1,2,4-oxadiazole scaffold, including N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine, often exhibit specific subcellular localization patterns. These patterns are typically directed by targeting signals or post-translational modifications that guide the compound to particular cellular compartments or organelles, influencing their biological activities and therapeutic potential.
Mechanism of Action
The mechanism of action of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is closely related to its interaction with TAAR1. This interaction triggers a cascade of intracellular signaling events that modulate neurotransmitter systems, particularly those involving monoamines such as dopamine, serotonin, and norepinephrine. This modulation may contribute to the compound's potential therapeutic effects in neuropsychiatric and neurodegenerative conditions.
Structure-Activity Relationship
Importance of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a critical structural element that contributes significantly to the biological activity of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine. This heterocyclic system possesses several properties that make it valuable in medicinal chemistry:
-
Hydrogen bond acceptor capabilities
-
Metabolic stability
-
Reduced susceptibility to enzymatic degradation
-
Ability to act as a bioisostere for ester and amide bonds
These properties enable the 1,2,4-oxadiazole ring to interact effectively with biological targets while maintaining favorable pharmacokinetic profiles .
Role of the 2-Methylphenyl Substituent
The 2-methylphenyl group at position 5 of the oxadiazole ring contributes to the compound's:
The position of the methyl group on the phenyl ring (ortho position in this case) can significantly influence the compound's three-dimensional structure and its interaction with biological targets. This is evidenced by the differences in biological activities observed between compounds with methyl groups at different positions on the phenyl ring, such as the 4-methylphenyl analog (N-Methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine) .
Influence of the N-Methylethanamine Side Chain
The N-methylethanamine side chain at position 3 of the oxadiazole ring plays a crucial role in:
-
Water solubility
-
Membrane permeability
-
Target selectivity
-
Pharmacokinetic properties
Comparison with Related Compounds
Structural Analogs
Several structural analogs of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine have been reported, including:
These structural variations can lead to significant differences in biological activities, target selectivity, and pharmacokinetic properties.
Pharmacological Differences
The positional isomers and structural analogs of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine often display distinct pharmacological profiles. For instance, the position of the methyl group on the phenyl ring (ortho, meta, or para) can significantly influence:
These differences highlight the importance of precise structural modifications in developing effective therapeutic agents based on the 1,2,4-oxadiazole scaffold.
Research Applications and Future Directions
Current Research Status
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine and related 1,2,4-oxadiazole derivatives are subjects of ongoing research in medicinal chemistry. The unique structural features and biological activities of these compounds make them promising candidates for drug development in various therapeutic areas, particularly those involving neurological and psychiatric disorders.
Future Research Directions
Future research on N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine may focus on:
-
Optimization of synthetic methods to improve yields and purity
-
Development of more selective and potent analogs through structure-activity relationship studies
-
Exploration of additional biological targets and therapeutic applications
-
Investigation of potential combination therapies with existing medications
-
Development of novel drug delivery systems to improve pharmacokinetic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume